3,3-Dimethylpyrrolidine-2,5-dione
Overview
Description
3,3-Dimethylpyrrolidine-2,5-dione is an organic compound with the chemical formula C6H9NO2. It is a derivative of pyrrolidine-2,5-dione, characterized by the presence of two methyl groups at the 3-position. This compound is known for its stability and solubility in various organic solvents such as diethyl ether, dichloromethane, and benzene .
Preparation Methods
3,3-Dimethylpyrrolidine-2,5-dione can be synthesized through the condensation of pyrrolidine-2,5-dione with methyl ethyl ketone. The reaction typically involves heating the reactants in the presence of a suitable catalyst under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include formaldehyde, ethanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3,3-Dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of various complex molecules.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in polymer chemistry as a cross-linking agent or curing agent
Mechanism of Action
The mechanism of action of 3,3-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3,3-Dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: The parent compound without the methyl groups.
3-Methylpyrrolidine-2,5-dione: A derivative with only one methyl group at the 3-position.
3,3-Dimethylpyrrolidine-2-one: A similar compound with a different functional group at the 2-position. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties.
Biological Activity
3,3-Dimethylpyrrolidine-2,5-dione, also known as a cyclic imide, has gained attention in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by two carbonyl groups and two methyl substituents on the nitrogen atom, enhances its lipophilicity and biological interactions. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₉N₁O₂
- Molecular Weight : 127.14 g/mol
- Melting Point : 107-108 °C
- Boiling Point : 136-140 °C (at 12 Torr)
- Density : 1.094 g/cm³ (predicted)
Structural Information
The compound's structure allows for various chemical transformations and interactions, making it a subject of interest in both synthetic and medicinal chemistry. The following table summarizes key structural features:
Property | Value |
---|---|
CAS Number | 3437-29-4 |
SMILES | CC1(CC(=O)NC1=O)C |
InChI | InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. One study evaluated a series of pyrrolidine derivatives and found that certain substitutions led to enhanced efficacy in seizure models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:
- Aminopeptidase Inhibition : Studies have shown that this compound can inhibit aminopeptidases, which are crucial for protein metabolism.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The aminophenyl group present in some derivatives can interact with neurotransmitter receptors.
- Redox Reactions : The dione structure may participate in redox reactions, contributing to its biological effects.
- Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Study on Anticonvulsant Activity
A notable study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of several pyrrolidine derivatives, including this compound. The study reported:
- Synthesis Method : Palladium-catalyzed reactions were employed to create a library of compounds.
- Biological Testing : In vivo models demonstrated significant anticonvulsant effects compared to controls.
Antimicrobial Evaluation
In another investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria:
Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results indicate moderate antimicrobial activity that warrants further exploration.
Properties
IUPAC Name |
3,3-dimethylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHRYVXOWBSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280068 | |
Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-29-4 | |
Record name | 3437-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethylsuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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